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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B145032 Get Quote

(S)-H8-BINAP, a partially hydrogenated derivative of the renowned BINAP ligand, stands as a

cornerstone in modern asymmetric catalysis. Its efficacy in inducing high enantioselectivity in a

variety of chemical transformations is intrinsically linked to its unique structural feature:

atropisomerism. This phenomenon, arising from restricted rotation around the C1-C1' bond of

the binaphthyl core, results in a stable, chiral conformation that dictates the stereochemical

outcome of catalytic reactions. This technical guide provides an in-depth exploration of the

mechanism of (S)-H8-BINAP atropisomerism, tailored for researchers, scientists, and drug

development professionals.

The Origin of Axial Chirality in H8-BINAP
Unlike molecules with stereogenic centers, the chirality of (S)-H8-BINAP is axial, stemming

from the non-planar arrangement of the two naphthalene rings. Free rotation around the single

bond connecting these rings is severely hindered by steric repulsion between the bulky

diphenylphosphino groups at the 2 and 2' positions and the hydrogen atoms on the adjacent

aromatic rings. This steric clash forces the naphthalene rings to adopt a twisted, non-

superimposable, mirror-image relationship, giving rise to two stable enantiomers, (R)-H8-

BINAP and (S)-H8-BINAP.

The hydrogenation of the four aromatic rings in the 5, 5', 6, 6', 7, 7', 8, and 8' positions to form

H8-BINAP from BINAP does not fundamentally alter the origin of the atropisomerism. The core

steric interactions responsible for the rotational barrier remain firmly in place.
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The Rotational Barrier: A Quantitative Perspective
The stability of the atropisomers is quantified by the rotational energy barrier, which is the

energy required to force the rotation around the C1-C1' bond and cause racemization. While a

specific experimentally determined value for the rotational barrier of H8-BINAP is not readily

available in the literature, computational studies on the parent compound, BINAP, provide a

strong and relevant benchmark.

Compound
Computational
Method

Rotational Energy
Barrier (kcal/mol)

Rotational Energy
Barrier (kJ/mol)

BINAP
Density Functional

Theory (DFT)
49.4[1] 206.7[1]

1,1'-Binaphthyl
Density Functional

Theory (DFT)
~22[2] ~92[2]

The significantly higher rotational barrier of BINAP compared to its parent 1,1'-binaphthyl

highlights the critical role of the diphenylphosphino substituents in enforcing the chiral

conformation. Given the structural similarity and the persistence of the key steric interactions,

the rotational barrier of H8-BINAP is expected to be of a similar magnitude to that of BINAP,

ensuring its configurational stability under typical reaction conditions.

Experimental Protocols
Synthesis of (S)-H8-BINAP
The synthesis of enantiopure (S)-H8-BINAP is typically achieved through a multi-step process

starting from the readily available and resolvable precursor, 1,1'-bi-2-naphthol (BINOL).

1. Resolution of Racemic BINOL:

This protocol utilizes N-benzylcinchonidinium chloride as a resolving agent to selectively

crystallize the (R)-BINOL complex, leaving the (S)-BINOL in the mother liquor.

Materials: Racemic BINOL, N-benzylcinchonidinium chloride, acetonitrile, methanol, ethyl

acetate, aqueous HCl.
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Procedure:

Dissolve racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in

acetonitrile by refluxing for 4 hours.

Cool the mixture to 0°C to allow the (R)-BINOL•N-benzylcinchonidinium chloride complex

to crystallize.

Filter the mixture and wash the solid with cold acetonitrile. The filtrate contains the

enriched (S)-BINOL.

Concentrate the filtrate and recover the crude (S)-BINOL.

Purify the (S)-BINOL by recrystallization or chromatography to achieve high enantiomeric

excess.

2. Hydrogenation of (S)-BINOL to (S)-H8-BINOL:

This procedure details the catalytic hydrogenation of the aromatic rings of (S)-BINOL.

Materials: (S)-BINOL, 10% Palladium on activated carbon (Pd/C, 50% water wet), anhydrous

ethanol, hydrogen gas, nitrogen gas.

Procedure:

In a high-pressure autoclave, charge (S)-BINOL, 10% Pd/C, and anhydrous ethanol.

Purge the autoclave with nitrogen gas, followed by hydrogen gas.

Pressurize the autoclave with hydrogen to 200 psig.

Heat the mixture to 70°C and then increase the pressure to 250 psig while stirring.

Maintain the reaction at 70°C and 250 psig for 18 hours.

Cool the autoclave to room temperature, vent the hydrogen, and purge with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain crude (S)-H8-BINOL.

Purify the (S)-H8-BINOL by recrystallization from a suitable solvent system (e.g.,

toluene/hexanes).[3]

3. Synthesis of (S)-H8-BINAP from (S)-H8-BINOL:

This protocol involves the conversion of the hydroxyl groups of (S)-H8-BINOL to triflates,

followed by a nickel-catalyzed phosphination.

Materials: (S)-H8-BINOL, triflic anhydride, pyridine, dichloromethane, [1,2-

bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2(dppe)), diphenylphosphine, 1,4-

diazabicyclo[2.2.2]octane (DABCO), dimethylformamide (DMF).

Procedure:

Ditriflate Formation:

Dissolve (S)-H8-BINOL in dry dichloromethane and cool to 0°C.

Add pyridine followed by the slow addition of triflic anhydride.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and

concentrate to obtain the ditriflate of (S)-H8-BINOL.

Nickel-Catalyzed Phosphination:

In a flame-dried flask under an inert atmosphere, charge NiCl2(dppe), DMF, and

diphenylphosphine.

Heat the mixture to 100°C for 30 minutes.

Add a solution of the (S)-H8-BINOL ditriflate and DABCO in DMF.

Heat the reaction at 100°C for 2-3 days until the ditriflate is consumed.
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Cool the reaction mixture and precipitate the product by adding methanol.

Filter the solid, wash with methanol, and dry under vacuum to yield (S)-H8-BINAP.[4]

Visualizing the Core Concepts
The Mechanism of Atropisomerism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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